molecular formula C9H7N3O4 B3218472 methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-70-6

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B3218472
CAS No.: 1190309-70-6
M. Wt: 221.17 g/mol
InChI Key: KHDGNMSRVMZGBJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190309-70-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a nitro-substituted pyrrolo[2,3-b]pyridine core, a privileged scaffold in the development of bioactive molecules . With a molecular formula of C9H7N3O4 and a molecular weight of 221.17 g/mol, it is supplied with a typical purity of not less than 98% . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in the design of novel therapeutic agents, particularly in oncology. Patents disclose that structurally related pyrrolo[2,3-b]pyridine compounds demonstrate potent activity and are being investigated for their use in the treatment of cancer . Furthermore, the broader class of pyrrolopyridine derivatives is known to exhibit a wide spectrum of pharmacological properties, including antiviral, antimicrobial, and antidiabetic activities, making them valuable templates in biomedical research . The reactive functional groups on this molecule allow for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new potential drug candidates. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(12(14)15)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGNMSRVMZGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the reaction of 3-nitropyridine with a suitable esterifying agent under acidic conditions

Biological Activity

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1190309-70-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure comprising a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a carboxylate ester group at the 5-position. Its molecular formula is C9H7N3O4C_9H_7N_3O_4 with a molecular weight of 221.17 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, particularly against breast cancer cell lines. It may inhibit specific enzymes or receptors involved in tumor growth and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that it may also act as an antimicrobial agent, indicating potential utility in developing new therapeutic agents against infections .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation. Such inhibition could disrupt critical signaling pathways necessary for tumor growth .
  • Microbial Interactions : Investigations into its interactions with microbial enzymes suggest mechanisms that could lead to antimicrobial activity. Understanding these interactions is crucial for optimizing therapeutic potential while minimizing side effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In Vitro Anticancer Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potency compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were lower than those of standard antimicrobial agents.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds within the pyrrolopyridine family:

Compound NameStructural FeaturesUnique Properties
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateSimilar pyrrolopyridine structureMay exhibit different biological activity due to positional variations of functional groups
Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateContains a methyl group at the 4-positionPotentially alters lipophilicity and bioavailability
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylateAmino group instead of nitroMay have different pharmacological profiles due to amino functionality

This table highlights the diversity within the pyrrolopyridine family and underscores the significance of functional group positioning in determining biological activity and chemical reactivity .

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits promising anticancer properties. It has been primarily studied for its effects on breast cancer cell lines, where it potentially inhibits specific enzymes or receptors involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, showed significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various tumors .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Investigations into its interaction with microbial enzymes suggest mechanisms that could lead to effective treatments against infections. The nitro group in its structure is known to enhance biological activity, making it a candidate for developing new therapeutic agents .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity during synthesis .

Biological Evaluation

A study published in RSC Advances evaluated a series of pyrrolopyridine derivatives for their FGFR inhibitory activities. Among these derivatives, one exhibited potent anticancer effects against breast cancer cell lines by inducing apoptosis and inhibiting cell migration . This reinforces the potential of this compound as a lead compound in cancer therapy.

Antimicrobial Testing

Further investigations into antimicrobial properties have revealed that compounds similar to this compound demonstrate efficacy against various pathogens, suggesting avenues for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[2,3-b]Pyridine-5-Carboxylate Derivatives

Key structural analogs vary in substituents at positions 3 and 4, impacting physicochemical properties and applications:

Compound Substituent (Position) Molecular Formula MW Purity Key Applications Source
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate NO₂ (3), COOCH₃ (5) C₉H₇N₃O₄ 221 N/A Hypothesized intermediate/API Inferred
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (QM-7477) CH₃ (3) C₁₀H₁₀N₂O₂ 190 95% Intermediate
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Br (3) C₉H₇BrN₂O₂ 255 95% Suzuki coupling precursor
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate F (4) C₉H₇FN₂O₂ 194 98% Fluorinated intermediate
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate SO₂Ph (1) C₁₅H₁₂N₂O₄S 316 N/A Protected intermediate

Key Observations :

  • Nitro vs.
  • Positional Effects : Fluorine at position 4 (vs. nitro at 3) may reduce steric hindrance, favoring interactions in biological targets.
  • Synthetic Utility : Bromo and nitro derivatives serve as intermediates for cross-coupling or functional group transformations .
Heterocyclic Variants: Thieno[2,3-b]Pyridines

Thieno[2,3-b]pyridines, which replace the pyrrole ring with a thiophene, exhibit distinct bioactivity:

Compound Substituents IC₅₀ (CEM/ADR5000) IC₅₀ (CCRF-CEM) Key Applications Source
Ethyl 7-cyclopropyl-3-nitro-2-(phenol)-thieno[2,3-b]pyridine-5-carboxylate (3b) Cyclopropyl, NO₂, phenol 4.486 µM 2.580 µM Anticancer
Ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylate NH₂ (4) N/A N/A Anxiolytic

Key Observations :

  • Core Heteroatom Impact: Thieno derivatives (sulfur-containing) show pronounced cytotoxicity compared to pyrrolo analogs, likely due to enhanced π-stacking or membrane permeability .
  • Nitro Group Role : The nitro group in compound 3b contributes to its anticancer activity, possibly through redox modulation or DNA interaction.

Q & A

Q. What are the common synthetic routes for methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are intermediates stabilized?

The synthesis typically involves a multi-step approach, starting from halogenated precursors. A key method utilizes Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., 3-thienylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O at 90–105°C . Intermediates like 3-amino derivatives are prone to rapid decomposition, necessitating immediate use in subsequent reactions (e.g., acylation with nicotinoyl chloride) without purification . Stabilization strategies include inert atmospheres (argon storage at 2–8°C) and avoiding prolonged exposure to light or moisture .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 8.89 ppm for heteroaromatic protons) .
  • Chromatography : Flash column chromatography with gradients (e.g., CH₂Cl₂:EtOAc 90:10) for purification .
  • Mass Spectrometry : HRMS to verify molecular ions (e.g., [M+H]+ = 315.1237 for acylated derivatives) .

Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?

This scaffold shows affinity for kinases, particularly fibroblast growth factor receptors (FGFRs), due to structural mimicry of ATP-binding domains. Nitro and carboxylate groups enhance electrophilic interactions with catalytic lysine residues .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH) or cell line variability. Methodological adjustments include:

  • Standardizing kinase assay protocols (e.g., 1 mM ATP, pH 7.5).
  • Using isogenic cell lines to isolate genetic confounding factors .
  • Computational validation via molecular docking (e.g., AutoDock Vina) to compare binding poses across studies .

Q. What strategies optimize the synthesis of 5-aryl-substituted derivatives for improved potency?

  • Substituent Screening : Electron-withdrawing groups (e.g., -CF₃) at the 3-position increase electrophilicity, enhancing kinase inhibition .
  • Catalyst Optimization : Replacing Pd(PPh₃)₄ with XPhos Pd G3 improves coupling efficiency for sterically hindered boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 4 hr) for nitro reduction steps using Raney Ni/H₂ .

Q. How does the nitro group influence reactivity and stability in downstream modifications?

The nitro group acts as a directing group for electrophilic substitutions but requires careful handling due to redox sensitivity. For example:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Raney Ni) yields 3-amino intermediates, which are acylated in situ to prevent oxidation .
  • Photodegradation : Nitro derivatives degrade under UV light; storage in amber vials at -20°C is recommended .

Methodological Challenges and Solutions

Q. How are purity and stability maintained during large-scale synthesis?

  • Purity Control : HPLC with C18 columns (MeCN:H₂O gradient) achieves >98% purity. Critical impurities include de-esterified acids (retention time ~12 min) .
  • Stability Protocols : Lyophilization under argon and storage at -80°C extend shelf life to 6 months .

Q. What computational tools predict the compound’s interactions with non-kinase targets?

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (ff14SB force field) assess binding to off-targets like phosphodiesterases .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability for CNS applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.